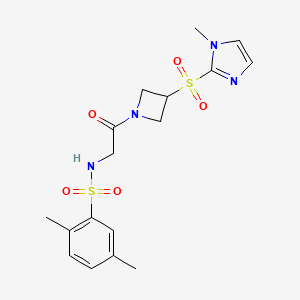

2,5-dimethyl-N-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-12-4-5-13(2)15(8-12)28(25,26)19-9-16(22)21-10-14(11-21)27(23,24)17-18-6-7-20(17)3/h4-8,14,19H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASHUAHIXFCJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dimethyl-N-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a novel sulfonamide derivative featuring an imidazole moiety. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a benzenesulfonamide core, an imidazole ring, and an azetidine derivative, which contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological assays, particularly in the fields of antimicrobial , antitumor , and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains. A study demonstrated that the imidazolyl group enhances binding affinity to bacterial DNA, disrupting replication processes .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethyl-N-(...) | E. coli | 15 µg/mL |

| 2,5-Dimethyl-N-(...) | S. aureus | 10 µg/mL |

| 2,5-Dimethyl-N-(...) | P. aeruginosa | 20 µg/mL |

Antitumor Activity

The antitumor potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against lung cancer cell lines such as A549 and HCC827. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 4.01 ± 0.95 |

The mechanism of action appears to involve the inhibition of DNA synthesis and cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

Preliminary findings suggest that the compound may also possess anti-inflammatory properties. In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of 2,5-dimethyl-N-(...) can be attributed to its ability to interact with specific biological targets:

- DNA Binding : The imidazole moiety facilitates binding to DNA, inhibiting replication.

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.

- Cytokine Modulation : The compound appears to modulate inflammatory pathways by affecting cytokine production.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- A study involving in vivo models demonstrated that treatment with 2,5-dimethyl-N-(...) significantly reduced tumor size in xenograft models of lung cancer compared to control groups.

- Another investigation into its antimicrobial properties showed promising results against multi-drug resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds synthesized in share partial structural motifs with the target molecule, particularly sulfonamide and heterocyclic systems. Key analogues include:

N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c)

- Core Structure : 4-methylbenzenesulfonamide linked to a benzimidazole-phenyl group.

- Key Differences :

- Benzimidazole (fused benzene-imidazole) vs. the target’s isolated imidazole and azetidine.

- 4-methyl substitution on the sulfonamide vs. 2,5-dimethyl in the target.

- Synthesis : Prepared using benzene sulfonyl chloride under reflux conditions, yielding 72% .

2-(1H-Benzimidazol-2-yl)-N-(3-chlorobenzyl)aniline (2d)

- Core Structure : Aniline-linked benzimidazole with a 3-chlorobenzyl group.

- Key Differences :

- Lacks a sulfonamide group; instead, it has a chlorobenzyl substituent.

- The absence of azetidine reduces steric constraints compared to the target.

- Properties : Higher hydrophobicity due to the chlorobenzyl group .

5-((2-(1H-Benzimidazole-2-yl)phenyl)amino)pyrimidine-2,4(1H,3H)-dione (2e)

Structural and Functional Implications

| Feature | Target Compound | Compound 2c | Compound 2d |

|---|---|---|---|

| Sulfonamide Group | 2,5-dimethylbenzenesulfonamide | 4-methylbenzenesulfonamide | Absent |

| Heterocyclic Systems | Azetidine + 1-methylimidazole | Benzimidazole + phenyl | Benzimidazole + 3-chlorobenzyl |

| Key Substituents | Sulfonyl-imidazole, azetidine | Methylsulfonamide | Chlorobenzyl |

| Potential Bioactivity | Enhanced binding via azetidine strain and sulfonyl H-bonding | Moderate activity due to sulfonamide and benzimidazole | Likely membrane permeability due to hydrophobicity |

Key Research Findings

Ring Strain vs. Stability : Azetidine’s strain could enhance binding but may compromise stability compared to benzimidazole’s fused aromatic system in 2c and 2d.

Solubility : The sulfonyl group on the target’s imidazole likely increases hydrophilicity relative to 2d’s chlorobenzyl group.

Q & A

Basic: What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring, amidation, and introduction of the imidazole moiety. Key challenges include:

- Selectivity : Competing reactions during sulfonylation can lead to byproducts. Using controlled stoichiometry of sulfonylating agents (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) and low temperatures (0–5°C) minimizes side reactions .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates and stabilize transition states during amidation .

- pH Control : Maintaining a weakly basic pH (~8–9) during coupling steps prevents premature hydrolysis of activated intermediates (e.g., sulfonyl chlorides) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol resolves structurally similar byproducts .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly for distinguishing azetidine and imidazole proton environments. NOESY experiments validate spatial proximity of the sulfonyl and methyl groups .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular weight (±2 ppm) and detects trace impurities (e.g., des-methyl byproducts) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational modeling integrate with experimental data to predict and refine the crystal structure?

- Density Functional Theory (DFT) : Optimize molecular geometry and predict electrostatic potential surfaces to guide crystallization solvent selection (e.g., ethanol vs. DMSO) .

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to resolve disordered regions (e.g., flexible azetidine-oxoethyl linker). Constraints on thermal parameters improve model accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict crystal packing motifs, reducing trial-and-error in polymorph screening .

Advanced: What strategies resolve contradictions between theoretical and experimental structural data?

- Multi-Method Validation : Cross-validate X-ray diffraction with solid-state NMR to resolve discrepancies in bond lengths or angles (e.g., sulfonamide S–N vs. C–N connectivity) .

- Error Analysis in DFT : Compare computed vs. experimental torsion angles (e.g., imidazole-azetidine dihedral) to identify force field inaccuracies. Adjust basis sets (e.g., B3LYP/6-311++G**) for better agreement .

- Twinned Data Handling : For overlapping diffraction patterns, use SHELXD to deconvolute twin domains and apply HKLF5 refinement protocols .

Advanced: How can SAR studies elucidate pharmacological potential given its structural features?

- Targeted Modifications : Systematically vary substituents on the benzenesulfonamide (e.g., 2,5-dimethyl vs. 2,4-dichloro) and imidazole (e.g., N-methyl vs. N-aryl) to assess effects on enzyme inhibition (e.g., carbonic anhydrase) .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins (e.g., kinases), while isothermal titration calorimetry (ITC) evaluates thermodynamic driving forces .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation) and guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.